4-(3-((4-chlorophenyl)sulfonyl)azetidine-1-carbonyl)-N,N-dimethylbenzenesulfonamide
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Description
4-(3-((4-chlorophenyl)sulfonyl)azetidine-1-carbonyl)-N,N-dimethylbenzenesulfonamide is a useful research compound. Its molecular formula is C18H19ClN2O5S2 and its molecular weight is 442.93. The purity is usually 95%.
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Scientific Research Applications
Organic Synthesis and Chemical Properties
Sulfonamide derivatives, including those with chlorophenyl groups, have been extensively studied for their chemical properties and applications in organic synthesis. For example, chlorohydroxybenzenesulfonyl derivatives have been synthesized and evaluated for potential use as herbicides, showcasing the diversity in application of sulfonamide chemistry. These derivatives exhibit interesting ir and nmr spectral characteristics, indicating their unique structural properties (Cremlyn & Cronje, 1979).
Crystal Structure Analysis
Tetrazole derivatives, including those with sulfonamide groups, have been characterized using X-ray crystallography. The structural analysis provides insight into the molecular geometry and potential interaction sites for biological activity, highlighting the importance of sulfonamides in drug design and development (Al-Hourani et al., 2015).
Pharmacological Applications
Sulfonamide compounds have been explored for their pharmacological activities, including as inhibitors of carbonic anhydrase, a therapeutically relevant enzyme. Novel classes of sulfonamides, demonstrating strong inhibition against human carbonic anhydrases, underscore the potential of these compounds in developing new therapeutic agents (Sapegin et al., 2018).
Supramolecular Chemistry
The crystal structures of N-aryl-2,5-dimethoxybenzenesulfonamides reveal different supramolecular architectures mediated by weak interactions. These findings contribute to our understanding of how substituents on the benzenesulfonyl ring influence molecular packing and interaction patterns, relevant for designing materials with specific properties (Shakuntala et al., 2017).
Chemical Reactivity and Applications
Research on sulfonamides also encompasses their reactivity and potential applications in synthesizing other complex molecules. For instance, the cleavage of sulfonamides with phenyldimethylsilyllithium highlights the versatility of sulfonamide derivatives in organic synthesis, potentially leading to new synthetic methodologies or materials (Fleming et al., 1998).
Properties
IUPAC Name |
4-[3-(4-chlorophenyl)sulfonylazetidine-1-carbonyl]-N,N-dimethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O5S2/c1-20(2)28(25,26)16-7-3-13(4-8-16)18(22)21-11-17(12-21)27(23,24)15-9-5-14(19)6-10-15/h3-10,17H,11-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZTNHTFJSWXDRG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N2CC(C2)S(=O)(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.